methyl[(quinolin-8-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(quinolin-8-yl)methyl]amine hydrochloride is a chemical compound that features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(quinolin-8-yl)methyl]amine hydrochloride typically involves the alkylation of quinoline derivatives. One common method includes the reaction of 8-quinolinylmethanol with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl[(quinolin-8-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl[(quinolin-8-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl[(quinolin-8-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline N-oxides: Used in various chemical reactions and as intermediates in organic synthesis.
Quinoline derivatives: A broad class of compounds with diverse biological activities
Uniqueness
Methyl[(quinolin-8-yl)methyl]amine hydrochloride is unique due to its specific structure, which combines the quinoline moiety with a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2551115-69-4 |
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Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
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